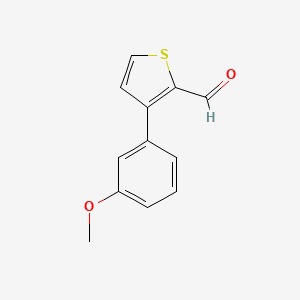

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)11-5-6-15-12(11)8-13/h2-8H,1H3 |

InChI Key |

XEFAXDWVMGJLDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(SC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Suzuki-Miyaura Cross-Coupling

Overview:

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing biaryl and heteroaryl aldehydes, including thiophene derivatives. Recent research has demonstrated its efficacy in synthesizing arylthiophene-2-carbaldehydes with various substituents, including methoxyphenyl groups.

- Starting materials:

- 4-Bromothiophene-2-carbaldehyde (or similar halogenated thiophenes)

- 3-Methoxyphenylboronic acid or esters

- Reaction conditions:

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium phosphate (K₃PO₄) or sodium carbonate

- Solvent: Toluene/water or dioxane/water mixtures

- Temperature: 85–90°C

4-Bromothiophene-2-carbaldehyde + 3-Methoxyphenylboronic acid → 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde

- The reaction typically yields high purity products with yields ranging from 70% to 90%, depending on reaction parameters.

- Optimization of solvent and catalyst loading enhances efficiency.

- The method is scalable and suitable for industrial production due to its mild conditions and functional group tolerance.

| Parameter | Typical Value | Reference/Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | High activity, low loading |

| Base | K₃PO₄ or Na₂CO₃ | Enhances coupling efficiency |

| Solvent | Toluene/water or dioxane/water | Solvent choice influences yield |

| Temperature | 85–90°C | Optimal for coupling |

| Yield | 70–90% | Based on substrate and conditions |

Synthesis via Electrophilic Aromatic Substitution and Functionalization

Overview:

An alternative route involves initial synthesis of thiophene derivatives followed by electrophilic substitution to introduce the methoxyphenyl group at the 3-position, then oxidation to form the aldehyde.

- Step 1: Synthesize thiophene-2-carbaldehyde via oxidation of 2-thiophenecarboxaldehyde derivatives or via direct formylation.

- Step 2: Functionalize the thiophene ring with methoxyphenyl groups through Friedel-Crafts or electrophilic substitution reactions, often facilitated by Lewis acids like AlCl₃.

- Step 3: Purify and oxidize the intermediate to the aldehyde if necessary.

- This approach is less favored for complex molecules due to regioselectivity issues but can be effective for specific substitution patterns.

- It is more suitable for small-scale synthesis or when specific regioisomers are desired.

Alternative Methods: Multi-Step Synthesis and Catalytic Strategies

Overview:

Recent advances include multi-step syntheses involving heterocycle functionalization, metal-catalyzed C–H activation, and oxidative coupling.

- C–H Activation: Catalytic direct arylation of thiophene rings using palladium or copper catalysts under mild conditions, followed by oxidation to aldehyde.

- Oxidative Coupling: Using oxidants like DDQ or PIFA to couple thiophene derivatives with phenolic compounds.

- These methods allow for regioselective functionalization without pre-functionalized halides, reducing steps and waste.

- They are still under development but show promise for sustainable and scalable synthesis.

Data Summary and Research Discoveries

Notes on Industrial and Environmental Considerations

Safety:

Modern protocols avoid toxic reagents like phosgene, favoring safer alternatives such as solid phosgene derivatives or catalytic methods.Environmental Impact:

Catalytic cross-coupling reactions with recyclable catalysts and benign solvents are preferred to reduce pollution.Cost-effectiveness: Methods utilizing readily available starting materials like thiophene and arylboronic acids, combined with scalable conditions, are optimal for industrial synthesis.

Chemical Reactions Analysis

Chalcone Derivative Formation

The aldehyde group undergoes Claisen-Schmidt condensation with aryl methyl ketones (4a–l ) to produce E-configured chalcones (5a–l ) :

General Reaction Scheme

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde + Ar-CO-CH₃ → 3-[3-(3-Methoxyphenyl)thiophen-2-yl]-1-arylprop-2-en-1-one

Key Features

-

Conditions : Ethanolic NaOH, room temperature

-

Yields : 65–93%

-

Stereochemistry : E-geometry confirmed by ¹H NMR (J = 14.0–14.5 Hz for olefinic protons)

Representative Chalcones

| Compound | R Group | Yield (%) | Biological Activity (HCT-15 IC₅₀) |

|---|---|---|---|

| 5a | 4-Fluorophenyl | 78 | 12.5 μM |

| 5d | 3-Chlorophenyl | 82 | 9.8 μM |

Schiff Base Formation

The aldehyde reacts with amines to form Schiff bases, as demonstrated in analogous systems :

Example Reaction

this compound + 4-Methylpyridin-2-amine → Imine derivative

Conditions

-

Solvent: Ethanol

-

Catalyst: Acetic acid (1 drop)

-

Temperature: Reflux, 4–6 hours

-

Yield: 46–68% (for similar derivatives)

Diagnostic NMR Signals

-

Imine proton (HC=N): δ 8.3–8.5 ppm (singlet)

-

Aldehyde proton disappearance confirms reaction completion .

Anticancer Activity of Derivatives

Chalcones derived from this compound exhibit potent activity against human colon cancer (HCT-15) cells :

Mechanistic Insights

-

Disruption of microtubule polymerization

-

Induction of apoptosis via caspase-3 activation

Comparison of Potency

| Derivative | IC₅₀ (μM) | Reference Drug (Doxorubicin IC₅₀) |

|---|---|---|

| 5d | 9.8 | 1.2 |

| 5l | 11.4 |

Functionalization via Aldehyde Oxidation

The aldehyde group can be oxidized to carboxylic acid derivatives under controlled conditions :

Example Transformation

this compound → 3-(Carboxyformamido)-5-(3-methoxyphenyl)thiophene-2-carboxylic acid

Conditions

-

Oxidizing Agent: m-CPBA (3 equiv)

-

Solvent: CH₂Cl₂ at 0°C → 25°C

-

Yield: Not explicitly reported but characterized via MS and NMR .

Structural Modifications for Enhanced Bioactivity

Modifications at the thiophene ring or methoxy group significantly alter biological properties:

-

Electron-Withdrawing Groups (e.g., -CF₃, -CN): Improve antibacterial activity (IC₅₀ = 29.7 µg/mL against Pseudomonas aeruginosa) .

-

Halogenation (e.g., -Cl, -F): Enhances urease inhibition (IC₅₀ = 27.1 µg/mL for 2i ) .

This compound’s reactivity profile and derivatization potential make it a cornerstone in developing therapeutics targeting cancer, bacterial infections, and oxidative stress-related pathologies. Future studies could explore its use in photodynamic therapy or as a ligand in transition-metal catalysis.

Scientific Research Applications

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of organic semiconductors, dyes, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and formyl groups can influence its binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-2-carbaldehyde Derivatives

Key Observations :

- Electronic Effects : Methoxy groups (e.g., in this compound) enhance electron density, favoring interactions in biological systems , while fluorinated derivatives (e.g., 3-(3,4-Difluorophenyl)thiophene-2-carbaldehyde) improve thermal stability and optoelectronic performance .

- Steric Influence: Bulky substituents like hexyl (in 3-hexylthiophene-2-carbaldehyde) reduce crystallinity but enhance solubility in non-polar solvents, making them suitable for polymer chemistry .

Critical Analysis :

Table 3: Comparative Physicochemical Data

Notes:

Biological Activity

3-(3-Methoxyphenyl)thiophene-2-carbaldehyde is a compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological assays.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with aryl aldehydes through methods such as Suzuki-Miyaura cross-coupling. The structural formula can be represented as follows:

The compound features a thiophene ring substituted with a methoxyphenyl group and an aldehyde functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that related thiophene-2-carbaldehyde compounds exhibit significant antimicrobial properties. For instance, a study on various arylthiophene-2-carbaldehydes demonstrated promising antibacterial activity against strains like Pseudomonas aeruginosa, with some derivatives showing IC50 values comparable to standard antibiotics . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Anticancer Properties

Thiophene derivatives have been explored for their anticancer activities. A series of 3-aryl thiophene-2-carbaldehydes were evaluated for antiproliferative effects across different cancer cell lines. These studies indicated that modifications in the thiophene structure could enhance anticancer activity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant capacity of thiophene derivatives has also been investigated. Compounds similar to this compound have shown significant nitric oxide scavenging abilities, which are crucial in mitigating oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Nucleophilic Interactions : The aldehyde group can participate in nucleophilic addition reactions, potentially interacting with biological macromolecules.

- Inhibition of Enzymatic Activity : Studies suggest that certain thiophenes inhibit enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.

- Cellular Uptake : The lipophilicity of the methoxy group may enhance cellular permeability, facilitating the compound's action within target cells.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Antibacterial Study : A derivative exhibited an IC50 value of 29.7 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial potential .

- Anticancer Evaluation : In vitro tests revealed that certain thiophene derivatives had significant growth-inhibitory effects on HT29 colon cancer cells, with IC50 values nearing those of standard treatments .

- Antioxidant Assessment : Compounds were tested for their ability to scavenge free radicals, with some demonstrating effective antioxidant properties .

Comparative Analysis

The following table summarizes the biological activities reported for various thiophene derivatives:

| Compound Name | Antibacterial Activity (IC50 µg/mL) | Anticancer Activity (IC50 µM) | Antioxidant Activity (IC50 µM) |

|---|---|---|---|

| 3-(5-Trifluoromethyl)thiophene-2-carbaldehyde | 29.7 | 10 | 45.6 |

| 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | Not specified | 15 | Not specified |

| This compound | TBD | TBD | TBD |

Q & A

Q. What are the common synthetic routes for 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via the Vilsmeier-Haack reaction , where thiophene derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. For example, a modified procedure involves dissolving 3-hexylthiophene in anhydrous toluene under nitrogen, followed by DMF and POCl₃ addition . Alternative methods include coupling 3-methoxyphenyl groups to thiophene precursors via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling . Yield optimization requires strict control of temperature, solvent purity, and stoichiometric ratios of reagents, as excess DMF can lead to side reactions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Thin-layer chromatography (TLC) monitors reaction progress .

- Column chromatography purifies intermediates using silica gel and gradient elution .

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic aldehyde proton signals at ~9.8 ppm .

- X-ray crystallography resolves crystal structures, particularly for derivatives like chalcones, to validate stereochemistry .

Q. How can researchers evaluate the biological activities of this compound in academic settings?

In vitro assays are standard:

- Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains .

- Enzyme inhibition : Kinetic studies targeting cyclooxygenase (COX) or acetylcholinesterase (AChE), using spectrophotometric methods .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Q. What strategies optimize the synthesis of this compound to address low yields?

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation includes:

- Replicating experiments under standardized conditions.

- Purity verification via HPLC (>95% purity threshold) .

- Dose-response curves to confirm activity trends .

Advanced Research Questions

Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound derivatives?

- Derivatization : Introduce substituents (e.g., chalcone moieties) via Claisen-Schmidt condensation to assess electronic effects on bioactivity .

- Comparative assays : Test derivatives against parent compounds in parallel biological screens .

- Computational docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 .

Q. How can computational modeling guide the design of novel derivatives with enhanced properties?

- DFT calculations : Optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to tune reactivity .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers for pharmacokinetic profiling .

- QSAR models : Corrogate substituent parameters (e.g., logP) with experimental IC₅₀ values .

Q. What challenges arise in multi-step syntheses involving this compound?

- Intermediate instability : Aldehyde groups are prone to oxidation; use inert atmospheres and reducing agents (e.g., NaBH₄) during workup .

- Regioselectivity : Competing reactions in thiophene functionalization require directing groups (e.g., methoxy) to control substitution patterns .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Q. What role does X-ray crystallography play in confirming the structure of derivatives?

X-ray analysis resolves bond lengths, angles, and packing motifs, critical for validating synthetic outcomes. For example, dispirophosphazene derivatives are characterized to confirm spirocyclic conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.